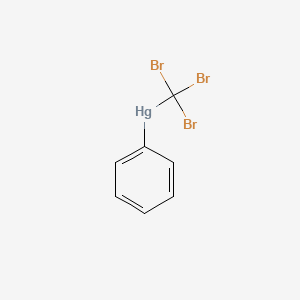
Phenyl(tribromomethyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(tribromomethyl)mercury is an organomercury compound known for its unique chemical properties and applications. It is often referred to as a Seyferth reagent, named after the chemist who first synthesized it. The compound has the molecular formula C₇H₅Br₃Hg and is characterized by the presence of a phenyl group attached to a tribromomethyl group, which is further bonded to a mercury atom .
Méthodes De Préparation
Phenyl(tribromomethyl)mercury can be synthesized through the reaction of bromoform with phenylmercuric bromide in the presence of a base . The reaction typically involves the following steps:
Reactants: Bromoform (CHBr₃) and phenylmercuric bromide (C₆H₅HgBr).
Analyse Des Réactions Chimiques
Phenyl(tribromomethyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tribromomethyl group is replaced by other nucleophiles.
Addition Reactions: It can react with olefins to form dibromocyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form phenylmercuric bromide and other products.
Common reagents and conditions used in these reactions include bases like potassium tert-butoxide and solvents such as benzene or acetone . Major products formed from these reactions include dibromocyclopropane derivatives and phenylmercuric bromide .
Applications De Recherche Scientifique
Phenyl(tribromomethyl)mercury has several scientific research applications:
Mécanisme D'action
The mechanism of action of phenyl(tribromomethyl)mercury involves the formation of a reactive tribromomethyl intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved include nucleophilic substitution and addition reactions, where the tribromomethyl group interacts with other molecules to form new chemical bonds .
Comparaison Avec Des Composés Similaires
Phenyl(tribromomethyl)mercury can be compared with other similar compounds, such as:
Phenyl(trichloromethyl)mercury: Similar in structure but contains a trichloromethyl group instead of a tribromomethyl group.
Phenyl(bromodichloromethyl)mercury: Contains a bromodichloromethyl group, which affects its reactivity and applications.
Phenyl(chlorodibromomethyl)mercury: Contains a chlorodibromomethyl group, which also influences its chemical properties.
This compound is unique due to its tribromomethyl group, which imparts distinct reactivity and applications compared to its analogs .
Propriétés
Numéro CAS |
3294-60-8 |
|---|---|
Formule moléculaire |
C7H5Br3Hg |
Poids moléculaire |
529.42 g/mol |
Nom IUPAC |
phenyl(tribromomethyl)mercury |
InChI |
InChI=1S/C6H5.CBr3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;; |
Clé InChI |
PLHSKXBFZPAQOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Hg]C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


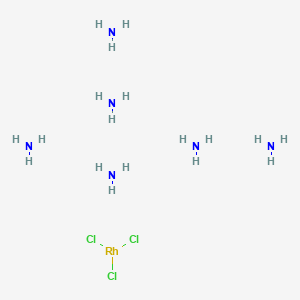

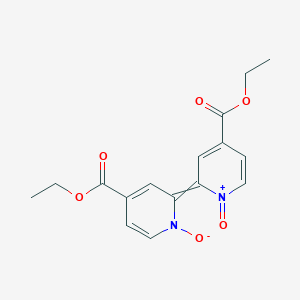
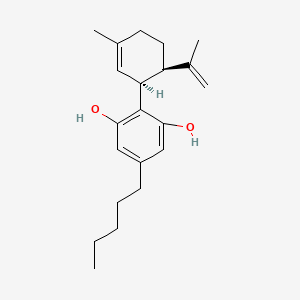
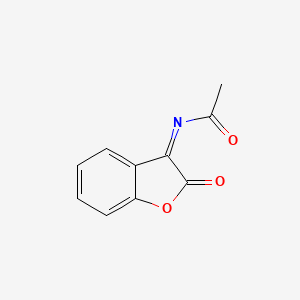
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
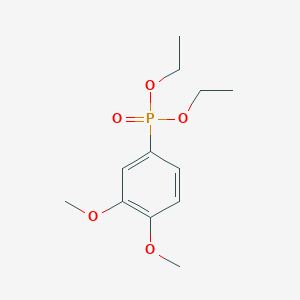
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
![Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-](/img/structure/B13817534.png)
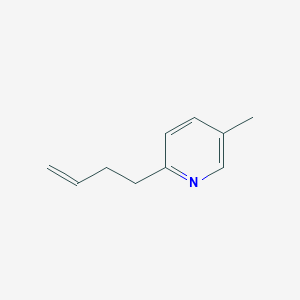
![Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)

![tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B13817542.png)
